[(2-Fluoropyridin-3-yl)sulfanyl](phenyl)methanone
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Overview
Description
(2-Fluoropyridin-3-yl)sulfanylmethanone is a chemical compound with the molecular formula C12H8FNOS and a molecular weight of 233.26 g/mol . This compound features a fluoropyridine moiety attached to a phenyl group via a sulfanyl linkage. The presence of fluorine in the pyridine ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoropyridin-3-yl)sulfanylmethanone typically involves the reaction of 2-fluoropyridine with a suitable thiol reagent under controlled conditions. One common method involves the use of benzenecarbothioic acid, S-(2-fluoro-3-pyridinyl) ester as a starting material . The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified using standard chromatographic techniques .
Industrial Production Methods
Industrial production of (2-Fluoropyridin-3-yl)sulfanylmethanone may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-Fluoropyridin-3-yl)sulfanylmethanone undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding thiol derivative.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Fluoropyridin-3-yl)sulfanylmethanone has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Fluoropyridin-3-yl)sulfanylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring enhances the compound’s ability to form strong interactions with these targets, potentially leading to inhibition or modulation of their activity . The sulfanyl group may also play a role in the compound’s binding affinity and specificity .
Comparison with Similar Compounds
(2-Fluoropyridin-3-yl)sulfanylmethanone can be compared with other fluorinated pyridine derivatives, such as:
2-Fluoropyridine: A simpler fluorinated pyridine with different reactivity and biological properties.
3-Fluoropyridine: Another fluorinated pyridine with distinct chemical behavior.
4-Fluoropyridine: Exhibits different substitution patterns and reactivity compared to (2-Fluoropyridin-3-yl)sulfanylmethanone.
The uniqueness of (2-Fluoropyridin-3-yl)sulfanylmethanone lies in its combination of a fluoropyridine moiety with a phenyl group via a sulfanyl linkage, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C12H8FNOS |
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Molecular Weight |
233.26 g/mol |
IUPAC Name |
S-(2-fluoropyridin-3-yl) benzenecarbothioate |
InChI |
InChI=1S/C12H8FNOS/c13-11-10(7-4-8-14-11)16-12(15)9-5-2-1-3-6-9/h1-8H |
InChI Key |
OWNVRDZVXTUNNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)SC2=C(N=CC=C2)F |
Origin of Product |
United States |
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